Cooling Sensation Potency — (1R)-PMD vs. (1S)-Enriched Mixture
The (1R,2S,5S)-stereoisomer (this compound) serves as the reference (1R)-p-menthane-3,8-diol. According to patent disclosure US20140219931A1, a p-menthane-3,8-diol isomer mixture containing ≥50% (1S)-isomers exhibits a cooling sensation 2 to 5 times as strong as, and 1.5 to 3 times as persistent as, that of (1R)-p-menthane-3,8-diol [1]. Thus the pure (1R)-isomer provides a defined, milder‑cooling baseline, whereas (1S)-enriched mixtures deliver amplified cooling. This differential is essential for formulators who require a consistent and predictable sensory profile.
| Evidence Dimension | Cooling sensation strength and persistence |
|---|---|
| Target Compound Data | (1R)-PMD (this compound): cooling strength defined as baseline (1×); persistence defined as baseline (1×) |
| Comparator Or Baseline | PMD isomer mixture with ≥50% (1S)-isomers: cooling strength 2–5× baseline; persistence 1.5–3× baseline |
| Quantified Difference | 2–5‑fold lower cooling strength; 1.5–3‑fold shorter persistence for the target (1R)-isomer relative to the (1S)-enriched mixture |
| Conditions | Sensory panel evaluation; cooling sensation intensity and duration measured in human subjects; patent US20140219931A1 Example sections. |
Why This Matters
Procurement of the single (1R)-stereoisomer guarantees a consistent, milder cooling profile, avoiding the batch‑to‑batch sensory variability inherent in isomeric PMD mixtures.
- [1] Komatsuki Y. et al., US Patent Application US20140219931A1. “P-menthane-3,8-diol isomer mixture, cooling sensation composition comprising the same, and product comprising the cooling sensation composition.” Paragraphs [0002]–[0010]; claims 1–8. View Source
